molecular formula C20H19F2N3O3S B2834186 3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide CAS No. 1396809-26-9

3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide

Cat. No.: B2834186
CAS No.: 1396809-26-9
M. Wt: 419.45
InChI Key: BBUTZGOSUNOEBF-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a cyclohexyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods. The final step often involves sulfonamide formation through the reaction of an amine with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The fluorinated aromatic rings can enhance the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated aromatic rings enhance stability and binding affinity, while the oxadiazole moiety provides potential biological activity .

Properties

IUPAC Name

3,4-difluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S/c21-16-10-9-15(13-17(16)22)29(26,27)25-20(11-5-2-6-12-20)19-23-18(24-28-19)14-7-3-1-4-8-14/h1,3-4,7-10,13,25H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUTZGOSUNOEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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